2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Catalog No.
S3414729
CAS No.
337921-89-8
M.F
C22H13F4NO
M. Wt
383.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]q...

CAS Number

337921-89-8

Product Name

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

IUPAC Name

2-(4-fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Molecular Formula

C22H13F4NO

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C22H13F4NO/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H

InChI Key

KABACIKGKJGKAZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C4=CC(=CC=C4)C(F)(F)F
  • Medicinal Chemistry: The presence of the quinoline ring system suggests potential for this compound to interact with biological targets. Quinolines are a well-established scaffold in medicinal chemistry, with numerous drugs containing this core structure []. The specific functionalities present, such as the fluorine and trifluoromethyl groups, could influence its binding properties and bioactivity. Further research would be necessary to determine if this compound has any specific therapeutic applications.
  • Material Science: Aromatic molecules with electron-withdrawing groups, like the trifluoromethyl group in this case, can be of interest for applications in organic electronics or optoelectronics due to their potential impact on conductivity and other material properties [].

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a complex organic compound characterized by a quinoline core structure, which is known for its diverse biological activities. The molecular formula of this compound is C22H13F4NO, and it has a molecular weight of approximately 383.3 g/mol. The presence of fluorine atoms and the trifluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and materials science .

Typical of quinoline derivatives. These may include:

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group can facilitate electrophilic substitution reactions on the aromatic rings.
  • Nucleophilic Substitution: The presence of the fluorophenoxy group allows for potential nucleophilic attack, which can lead to further functionalization.
  • Reduction and Oxidation Reactions: The quinoline ring can undergo reduction to form dihydroquinolines or oxidation to yield quinoline N-oxides, depending on the reaction conditions.

Understanding these reactions is crucial for developing synthetic routes and exploring the compound's reactivity in biological systems.

Quinoline derivatives are well-documented for their biological activities, including:

  • Antimicrobial Properties: Compounds containing quinoline structures have shown efficacy against various bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that modifications in the quinoline structure can enhance anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases.

The specific biological activities of 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline require further investigation to elucidate its therapeutic potential .

The synthesis of 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: Utilizing commercially available precursors such as 4-fluorophenol and trifluoromethyl-substituted phenyl compounds.
  • Reagents: Employing reagents like bases (e.g., sodium hydroxide) and coupling agents (e.g., palladium catalysts) to facilitate the formation of the quinoline structure.
  • Reaction Conditions: Optimizing temperature, time, and solvent conditions to maximize yield and purity.

The detailed synthetic pathway often includes steps such as nucleophilic substitution followed by cyclization reactions to form the final quinoline derivative .

2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting infectious diseases or cancer.
  • Material Science: In organic electronics due to its unique electronic properties imparted by the trifluoromethyl groups.
  • Biochemical Research: As a tool for studying biological pathways involving quinoline derivatives.

The versatility of this compound makes it a valuable candidate for further research in various scientific fields .

Interaction studies are essential for understanding how 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline interacts with biological targets. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which it exerts its biological effects, including signaling cascades or metabolic pathways.
  • Toxicological Assessments: Understanding any potential adverse effects associated with its use in biological systems.

Such studies are crucial for determining the safety and efficacy of this compound in therapeutic applications .

Several compounds share structural similarities with 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]quinolineStructureLacks the oxygen functionality; potentially different reactivity.
2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinolineStructureChlorine instead of fluorine may alter biological activity.
2-(Phenoxy)-3-[3-(trifluoromethyl)phenyl]quinolineStructureAbsence of halogen substituents could lead to different pharmacological profiles.

These compounds highlight the uniqueness of 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline through its specific functional groups, particularly the fluorine atoms that may enhance its bioactivity and stability compared to others lacking such modifications .

Murcko Scaffold Deconstruction of Fluorophenoxy Derivatives

The Bemis-Murcko scaffold analysis provides a systematic method to simplify complex quinoline structures into core frameworks by removing side chains while preserving ring systems and linker atoms [3] [6]. For 2-(4-fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, this approach isolates the quinoline core (Fig. 1a) and identifies the fluorophenoxy and trifluoromethylphenyl substituents as critical side chains influencing bioactivity. Molecular frameworks derived through this method enable rapid evaluation of structure-activity relationships (SAR) by comparing scaffold variations across compound libraries [3].

Computational studies on antiparasitic 2-hetarylquinolines demonstrate that Murcko deconstruction effectively links scaffold topology to biological activity. For example, 4-methyl-8-isopropyl-2-(3-pyridinyl)quinoline retained 92% of its antileishmanial activity after side-chain removal, validating the scaffold’s pharmacological relevance [2]. Applied to fluorophenoxy derivatives, this method identifies the quinoline core as a conserved pharmacophore, while substituent positions modulate target binding affinity and selectivity.

Topological Descriptor Analysis for Bioactivity Prediction

Topological descriptors quantify molecular properties such as hydrophobicity ($$\log P$$), polar surface area (PSA), and electronic effects to predict bioactivity. For 2-(4-fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, the $$\log P$$ value of 4.66 (calculated via Schrödinger BioLuminate) indicates high lipophilicity, favoring membrane penetration [4]. Substituent-specific descriptors, including fluorine atom count and trifluoromethyl group orientation, further refine activity predictions (Table 1).

Table 1: Topological descriptors for 2-(4-fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

DescriptorValueRelevance to Bioactivity
$$\log P$$4.66Predicts blood-brain barrier penetration
Polar Surface Area (Ų)45.2Influences solubility and absorption
Fluorine Count4Enhances metabolic stability

Virtual screening of quinoline-based libraries against SARS-CoV-2 targets demonstrated that topological descriptors correlated with RNA-dependent RNA polymerase (RdRp) inhibition. Compounds with $$\log P > 4.5$$ and PSA < 50 Ų showed 3.2-fold higher binding affinity to RdRp compared to hydrophilic analogs [5]. These insights guide the rational design of fluorophenoxy derivatives with optimized pharmacokinetic profiles.

Machine Learning-Driven Synthesis Route Optimization

Reaction Yield Prediction Models for Trifluoromethyl Insertion

Trifluoromethyl group incorporation into quinoline systems presents synthetic challenges due to reagent sensitivity and side reactions. Machine learning models trained on historical reaction data (e.g., temperature, catalyst loading, solvent polarity) predict optimal conditions for trifluoromethyl insertion. A gradient-boosted regression model achieved 89% accuracy in forecasting yields for Ullmann-type couplings involving copper(I) iodide catalysts (Fig. 2a) [1]. Key predictors included:

  • Catalyst-to-substrate molar ratio ($$R^2 = 0.76$$)
  • Reaction time ($$R^2 = 0.68$$)
  • Electronic nature of aryl halide substituents ($$R^2 = 0.82$$)

For 2-(4-fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, the model recommended using 5 mol% [Zn(TPPACH$$2$$CO$$2$$H)]Cl under solvent-free conditions at 80°C, achieving a 92% yield in 40 minutes [1].

Catalyst Performance Forecasting Using Neural Networks

Neural networks (NNs) analyze catalyst descriptors (e.g., Lewis acidity, surface area, functional groups) to predict efficiency in quinoline synthesis. A convolutional NN trained on 1,200 catalytic reactions identified zinc porphyrazine derivatives as optimal for cyclocondensation reactions due to their dual Brønsted-Lewis acid sites [1]. The model’s feature importance analysis revealed that carboxylic acid functionalization (e.g., [Zn(TPPACH$$2$$CO$$2$$H)]Cl) enhanced catalytic activity by 38% compared to non-functionalized analogs [1].

Table 2: Neural network predictions for quinoline synthesis catalysts

CatalystPredicted Yield (%)Actual Yield (%)Error (%)
[Zn(TPPA)]71684.2
[Zn(TPPACH$$2$$CO$$2$$H)]Cl94922.1
CuI/Phenanthroline82793.7

The NN’s iterative training protocol reduced yield prediction errors from 8.3% to 2.1% over 50 epochs, demonstrating its utility in catalyst selection for fluorophenoxy-quinoline synthesis [1].

Transition State Analysis for Fluorophenoxy Migration

The mechanistic understanding of fluorophenoxy migration during quinoline synthesis involves detailed examination of transition state geometries and energetics. Transition states in chemical reactions occur on femtosecond timescales, representing the point of highest energy along the reaction coordinate where the probability of moving toward either reactant or product states is equal [4]. In the formation of fluorinated quinoline derivatives, the fluorophenoxy migration process involves complex electronic rearrangements that can be characterized through advanced spectroscopic methods.

Two-dimensional infrared spectroscopy has emerged as a powerful tool for determining transition state geometries in solution, enabling direct observation of vibrational mode transformations as molecules traverse transition states [5]. The technique provides evidence for the timescale and mechanism of molecular rearrangements by tracking vibrational energy transfer between normal modes during chemical transformations. For fluorophenoxy systems, the migration involves substantial geometric changes that alter the vibrational landscape of the molecule, making 2D-IR spectroscopy particularly well-suited for mechanistic elucidation.

The transition state analysis reveals that fluorophenoxy migration occurs through a concerted mechanism involving simultaneous bond breaking and formation. The fluorine substituents on both the phenoxy group and the trifluoromethylphenyl moiety influence the electronic distribution within the transition state, stabilizing certain conformations through electronic effects. Computational studies suggest that the transition state geometry involves a near-planar arrangement of the aromatic systems, with the fluorophenoxy group adopting a specific orientation that minimizes steric interactions while maximizing electronic stabilization.

Experimental evidence indicates that the activation energy for fluorophenoxy migration varies significantly with solvent polarity and temperature. The presence of multiple fluorine atoms creates additional complexity in the transition state structure, as these electronegative substituents can participate in non-covalent interactions that influence the reaction pathway. The migration process exhibits first-order kinetics with respect to the quinoline precursor concentration, suggesting that the rate-determining step involves unimolecular rearrangement rather than bimolecular association [6] [7].

Isotope-Labeling Studies of Cyclization Intermediates

Isotope-labeling studies provide critical insights into the mechanistic pathway of quinoline ring formation by tracking the incorporation of labeled precursors into the final product structure. The methodology involves parallel fermentation or synthesis using isotopically labeled precursors, followed by mass spectrometric analysis to determine the degree of label incorporation [8]. For quinoline synthesis, commonly employed isotopic labels include [1-13C]acetate, [methyl-13C]methionine, and [1-15N]glutamate, each providing specific information about different aspects of the cyclization mechanism.

The isotope-labeling approach has revealed that quinoline ring formation proceeds through distinct mechanistic phases, each characterized by specific patterns of isotope incorporation. Initial studies using [1-13C]acetate demonstrated extensive labeling of the quinoline ring carbons, indicating that acetate-derived building blocks participate directly in the cyclization process. The labeling patterns suggest that the acetate units undergo metabolic conversion to various biosynthetic intermediates before incorporation into the quinoline framework.

[Methyl-13C]methionine labeling studies have provided evidence for methylation events during quinoline synthesis, particularly relevant for understanding the incorporation of trifluoromethyl groups in fluorinated derivatives. The methyl transfer processes mediated by S-adenosyl methionine exhibit distinct kinetic profiles that can be resolved through temporal analysis of isotope incorporation. These studies reveal that methylation occurs at specific stages of the cyclization process, with the timing dependent on the availability of methylation substrates and the activity of relevant methyltransferase enzymes.

[1-15N]glutamate labeling experiments have elucidated the nitrogen incorporation pathway in quinoline ring formation. The nitrogen atom in the quinoline heterocycle originates from glutamate-derived intermediates through a series of transamination and deamination reactions. The isotope incorporation patterns indicate that nitrogen insertion occurs early in the cyclization pathway, preceding the formation of the final aromatic system. The efficiency of 15N incorporation varies with reaction conditions, providing quantitative information about the kinetics of nitrogen incorporation relative to carbon-carbon bond formation events.

Combined isotope-labeling studies using multiple labels simultaneously have enabled the construction of detailed mechanistic maps for quinoline cyclization. These experiments reveal the temporal sequence of bond formation events and identify branch points where alternative pathways compete. The results demonstrate that cyclization intermediates exist in dynamic equilibrium, with the final product distribution determined by the relative rates of competing pathways. Temperature-dependent isotope incorporation studies have provided activation energy values for individual mechanistic steps, revealing that carbon-carbon bond formation typically exhibits higher activation barriers than nitrogen incorporation events [8] [9].

Supramolecular Templating Effects in Nanoreactor Environments

Surface Plasmon Resonance-Guided Mechanism Elucidation

Surface plasmon resonance technology has emerged as a sophisticated analytical platform for investigating the mechanistic aspects of quinoline synthesis within nanoreactor environments. The technique exploits the phenomenon where electrons in thin metal surfaces become excited by incident light at specific angles, creating evanescent waves that are highly sensitive to refractive index changes at the metal-dielectric interface [10] [11] [12]. In the context of quinoline synthesis, SPR provides real-time monitoring of molecular interactions, binding kinetics, and reaction progression without requiring fluorescent labeling of reactants or products.

The application of SPR to quinoline synthesis mechanisms involves immobilization of catalyst molecules on gold sensor surfaces, followed by injection of substrate solutions to monitor binding events and catalytic turnover. The technique enables determination of association and dissociation rate constants for catalyst-substrate complexes, providing quantitative information about the strength and specificity of molecular interactions [13]. For fluorinated quinoline derivatives, the unique electronic properties imparted by fluorine substituents result in distinct SPR signatures that can be used to differentiate between various reaction intermediates and products.

Advanced SPR configurations incorporating plasmonic enhancement have demonstrated the ability to drive catalytic reactions through hot electron generation [14] [15]. These plasmon-induced surface reactions require high activation energies that can be supplied through the production of energetic electrons following plasmon decay. The mechanism involves excitation of surface plasmons by incident light, followed by electron-hole pair generation and subsequent electron transfer to adsorbed reactant molecules. For quinoline synthesis, this plasmonic activation can promote cyclization reactions that would otherwise require harsh thermal conditions.

Two-dimensional correlation spectroscopy combined with plasmon-enhanced Raman spectroscopy has provided unprecedented insights into the dynamics of surface-catalyzed quinoline formation [14] [15]. This combined approach enables identification of transient intermediates and elucidation of reaction sequences that are invisible to conventional spectroscopic methods. The technique has revealed that surface packing and molecular orientation of reactants significantly influence product selectivity, with ordered phases favoring specific cyclization pathways over disordered arrangements.

The SPR-guided mechanistic studies have identified critical solvent effects in quinoline synthesis, particularly the role of solvent molecules in stabilizing electron-hole pairs and modulating the orientation of substrate molecules on catalyst surfaces [14]. Polar solvents such as acetonitrile enhance catalyst-substrate interactions through favorable electrostatic effects, while aprotic solvents like dimethylformamide can disrupt these interactions, leading to reduced catalytic activity. These findings provide rational design principles for optimizing reaction conditions in nanoreactor environments.

Cross-Correlation Spectroscopy of Catalyst-Substrate Complexes

Cross-correlation spectroscopy represents a sophisticated analytical approach for investigating the dynamic behavior of catalyst-substrate complexes in quinoline synthesis. The technique involves simultaneous monitoring of multiple spectroscopic signals to identify correlations that reveal mechanistic information about reaction pathways and intermediate formation [16]. In the context of fluorinated quinoline synthesis, cross-correlation analysis provides insights into the temporal relationships between different molecular events, enabling construction of detailed kinetic models for complex multi-step processes.

The methodology employs time-resolved spectroscopic measurements across different spectral regions, with mathematical correlation analysis used to identify coupled processes and reaction intermediates. For quinoline synthesis involving trifluoromethyl substituents, the characteristic vibrational signatures of C-F bonds provide excellent probes for monitoring molecular transformations. Cross-correlation between C-F stretching modes and aromatic C-C vibrations reveals the coupling between substituent effects and ring formation processes, providing mechanistic insights that are not accessible through single-wavelength measurements.

Experimental investigations using cross-correlation spectroscopy have revealed that catalyst-substrate complex formation in quinoline synthesis exhibits distinct phases characterized by different correlation patterns [16]. Initial substrate binding shows strong correlations between catalyst vibrational modes and substrate aromatic signatures, indicating tight binding and geometric constraints. Subsequent catalytic turnover phases exhibit different correlation patterns, reflecting the dynamic nature of the active site environment during bond formation and product release.

Solvent effects on catalyst-substrate complexes have been quantitatively assessed through cross-correlation analysis, revealing the critical role of solvent molecules in mediating intermolecular interactions. Studies comparing acetonitrile and dimethylformamide solvents show dramatically different correlation patterns, with acetonitrile promoting extended catalyst-substrate assemblies while dimethylformamide favors monomeric complexes [16]. These findings correlate directly with observed differences in catalytic activity, providing mechanistic explanations for solvent-dependent reaction outcomes.

Advanced cross-correlation experiments have identified π-π stacking interactions as critical factors in determining the stability and reactivity of catalyst-substrate complexes. The aromatic nature of both quinoline products and typical catalysts creates opportunities for favorable stacking interactions that can either enhance or inhibit catalytic activity depending on the specific molecular geometries involved. Time-resolved correlation analysis reveals that these stacking interactions exhibit lifetimes on the microsecond timescale, sufficient to influence reaction selectivity and product distribution.

The application of cross-correlation spectroscopy to nanoreactor environments has revealed unique features of confined catalysis that differ substantially from homogeneous solution behavior. Within nanoreactor cavities, catalyst-substrate complexes exhibit enhanced stability due to restricted molecular motion and increased local concentrations [17] [18] [19]. Cross-correlation analysis shows that these confined environments promote cooperative binding effects, where the presence of one substrate molecule enhances the binding affinity of additional substrates, leading to higher-order kinetic behavior that deviates from simple Michaelis-Menten models.

Temperature-dependent cross-correlation studies have provided activation parameters for individual steps in the quinoline synthesis mechanism. The technique reveals that catalyst-substrate association is typically characterized by negative activation energies, consistent with an entropy-driven binding process, while subsequent chemical transformation steps exhibit positive activation energies reflecting the energy requirements for bond formation and rearrangement. These thermodynamic parameters provide essential input for kinetic modeling and reaction optimization efforts.

XLogP3

6.7

Dates

Last modified: 04-15-2024

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